molecular formula C11H7N3 B14744452 Pyrido[3,2-H]cinnoline CAS No. 231-20-9

Pyrido[3,2-H]cinnoline

Cat. No.: B14744452
CAS No.: 231-20-9
M. Wt: 181.19 g/mol
InChI Key: OUTISQSDRYHMII-UHFFFAOYSA-N
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Description

Pyrido[3,2-H]cinnoline is a heterocyclic compound that belongs to the class of cinnolines It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,2-H]cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the treatment of 6-hydroxylaminoquinoline with xanthine oxidase or the reduction of 6-nitroquinoline with glucose in an alkaline medium (30% NaOH) can yield this compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-H]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Pyrido[3,2-H]cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,2-H]cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Pyrido[3,2-H]cinnoline can be compared with other similar compounds, such as:

    Cinnoline: A parent compound with a similar fused ring system but lacking the pyridine ring.

    Quinoxaline: Another fused heterocyclic compound with a benzene ring fused to a pyrazine ring.

    Quinazoline: A compound with a benzene ring fused to a pyrimidine ring.

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties .

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable target for synthetic and medicinal chemists

Properties

CAS No.

231-20-9

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[3,2-h]cinnoline

InChI

InChI=1S/C11H7N3/c1-2-8-3-4-9-5-7-13-14-11(9)10(8)12-6-1/h1-7H

InChI Key

OUTISQSDRYHMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CN=N3)N=C1

Origin of Product

United States

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